2,6-Pyridinedicarboxylic acid

Description

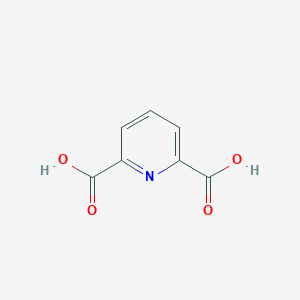

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt) | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022043 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 25 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

499-83-2 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipicolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipicolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-PYRIDINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE81S5CQ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Modifications of 2,6 Pyridinedicarboxylic Acid

Established Synthetic Pathways to 2,6-Pyridinedicarboxylic Acid

The synthesis of this compound has been approached through various chemical routes, with the oxidation of pyridine (B92270) precursors being a cornerstone method. Concurrently, the principles of green chemistry are increasingly influencing the development of more environmentally benign synthetic strategies.

Oxidation of Pyridine Precursors (e.g., 2,6-dimethyl-pyridine)

The oxidation of 2,6-disubstituted pyridines, particularly 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine), is a well-established and common method for the preparation of this compound. bloomtechz.comtandfonline.com This transformation involves the conversion of the two methyl groups into carboxylic acid functionalities.

A variety of oxidizing agents have been employed for this purpose. Historically, strong oxidants like potassium permanganate (B83412) (KMnO4) were used. For instance, the oxidation of 2,6-dimethylpyridine in water with potassium permanganate has been reported to yield this compound. bloomtechz.com Another approach involves a two-stage process where 2,6-dimethylpyridine is oxidized in an acidic environment using hexavalent chromium salts. google.com This method proceeds through the formation of a molar addition compound between the dicarboxylic acid and chromic anhydride, which is subsequently hydrolyzed to isolate the final product. google.com

More contemporary methods have focused on improving yield and reaction conditions. One notable method is the phase-transfer catalyzed auto-oxidation of 2,6-lutidine. tandfonline.comtandfonline.com In this process, 2,6-dimethylpyridine is oxidized with oxygen in the presence of potassium tert-butoxide and a phase-transfer catalyst such as 18-crown-6, achieving a yield of 69%. tandfonline.comchemicalbook.comlookchem.com Research has also explored the use of other oxidizing agents like selenium dioxide (SeO2) and nitrogen dioxide (NO2). tandfonline.com

Microbial oxidation presents an alternative pathway. The fungus Exophiala dermatitidis has been shown to oxidize one methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid, although it does not lead to the formation of dipicolinic acid. nih.gov

A different synthetic strategy begins with 1,7-pimelic acid or its diester. This process involves halogenation to form a 2,2,6,6-tetrahalogenated intermediate, which then undergoes a cyclization reaction with ammonia (B1221849) to create a dihydropyridine (B1217469) derivative. The final step is the oxidation of this derivative to yield this compound. google.comvulcanchem.com

Table 1: Comparison of Oxidation Methods for this compound Synthesis

| Starting Material | Oxidizing Agent/Catalyst | Key Features | Reported Yield |

| 2,6-Dimethylpyridine | Potassium Permanganate | Historical method, aqueous conditions. bloomtechz.com | 64% bloomtechz.com |

| 2,6-Dimethylpyridine | Hexavalent Chromium Salts | Two-stage process involving an intermediate addition compound. google.com | High purity product. google.com |

| 2,6-Dimethylpyridine | Oxygen / tert-BuOK / 18-crown-6 | Phase-transfer catalyzed auto-oxidation. tandfonline.comtandfonline.com | 69% tandfonline.comchemicalbook.comlookchem.com |

| 1,7-Pimelic Acid/Diester | Halogenation followed by oxidation | Multi-step process involving cyclization with ammonia. google.com | High yield and selectivity claimed. google.com |

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of this compound is no exception. univook.com These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One area of focus is the use of biological systems. Microbial fermentation has been explored as a potential route to produce this compound. For instance, certain species of Bacillus and Clostridium naturally produce dipicolinic acid. wur.nl Additionally, engineered strains of E. coli have been developed to synthesize this compound from glucose. wur.nl These biotechnological methods offer the advantage of using renewable feedstocks and operating under mild conditions.

Another green approach involves the use of solid-state reactions. A complex of zinc with pyridine-2,6-dicarboxylic acid, [Zn(Hpda)2]·2H2O, has been synthesized through a room-temperature solid-state reaction, which minimizes the use of solvents. The development of organocatalysts for various organic transformations also aligns with green chemistry principles. rsc.orgresearchgate.netresearchgate.net this compound itself has been utilized as an efficient and mild organocatalyst in several multi-component reactions, highlighting its role in promoting environmentally benign synthesis. atamankimya.comrsc.orgresearchgate.netresearchgate.net

Furthermore, research into the synthesis of pyridine dicarboxylic acid isomers from lignin, a renewable biomass resource, points towards a more sustainable chemical industry. wur.nl Electrochemical methods are also being investigated, such as the direct carboxylation of methyl pyridine-2-carboxylate with CO2 to produce other pyridine dicarboxylic acid isomers, which could potentially be adapted for this compound synthesis. wur.nl

Synthesis of this compound Derivatives

The two carboxylic acid groups of this compound are key to its chemical reactivity, allowing for a wide range of modifications to produce various derivatives with tailored properties. These modifications include esterification, amidation, and the formation of salts and co-crystals.

Esterification Reactions and Their Applications

Esterification of one or both carboxylic acid groups of this compound leads to the formation of mono- or di-esters, respectively. These esters are valuable intermediates in organic synthesis and can also serve as ligands in coordination chemistry. clockss.org

A common method for synthesizing diethyl 2,6-pyridinedicarboxylate is the direct esterification of this compound with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Another route involves the reaction of pyridine-2,6-dicarbonyl dichloride with an alcohol. mdpi.com For example, the reaction with 2-iodophenol (B132878) in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) yields the corresponding bis(2-iodophenyl) ester. mdpi.com

These ester derivatives have several applications. They can be used as building blocks for more complex molecules. The ester groups can be hydrolyzed back to carboxylic acids, reduced to alcohols, or converted into amides. clockss.org For instance, diesters of this compound have been hydrolyzed to afford the corresponding diacid derivatives. clockss.orgnii.ac.jp They are also used as O,N,O-pincer ligands in the synthesis of metal complexes, such as those with copper(II). mdpi.com The resulting complexes have potential applications in catalysis and materials science. Furthermore, these esters can be incorporated into polymers, such as poly(amide ester)s, through polytransesterification reactions.

Table 2: Examples of Esterification Reactions of this compound

| Reactant | Reagent(s) | Product | Application of Product |

| This compound | Ethanol, Sulfuric Acid | Diethyl 2,6-pyridinedicarboxylate | Synthetic intermediate, ligand. |

| Pyridine-2,6-dicarbonyl dichloride | 2-Iodophenol, NEt3, 4-DMAP | Bis(2-iodophenyl)pyridine-2,6-dicarboxylate | Ligand for Cu(II) complexes. mdpi.com |

| Ethyl pyridine-2,6-dicarboxylate | 2-Amino-2-methylpropan-1-ol | Poly(amide ester)s | Polymer synthesis. |

| Pyruvates and Aldehydes | Pyrrolidine-acetic acid, then Ammonium (B1175870) Acetate (B1210297) | 4-Substituted-pyridine-2,6-dicarboxylic acid diesters | Synthesis of functionalized pyridine derivatives. clockss.orgnii.ac.jp |

Amidation and Other Functional Group Transformations

The carboxylic acid groups of this compound can be readily converted into amides, which are important functional groups in many biologically active molecules and advanced materials. The typical route to amide formation involves the initial conversion of the dicarboxylic acid to its more reactive dichloride derivative, pyridine-2,6-dicarbonyl dichloride. This is often achieved by reacting the diacid with a chlorinating agent like thionyl chloride. The resulting diacid chloride can then be reacted with a primary or secondary amine to form the corresponding diamide (B1670390).

This methodology has been used to synthesize a variety of diamides, including N,O-hybrid donor ligands which have been studied for their potential in extracting metal ions. researchgate.netresearchgate.net The synthesis of macrocyclic aromatic amides has also been achieved through the condensation of this compound with diamines. wur.nl

Beyond amidation, other functional group transformations can be performed on the ester derivatives of this compound. For example, one of the ester groups in a diester can be selectively transformed, leading to mono-acid or mono-alcohol derivatives. clockss.orgnii.ac.jp This selective modification allows for the synthesis of unsymmetrical derivatives of this compound, further expanding its utility as a versatile building block.

Formation of Proton Transfer Salts and Co-crystals

This compound can act as a proton donor, reacting with basic compounds to form proton transfer salts. tandfonline.comdergipark.org.tr This occurs when a proton is transferred from one of the carboxylic acid groups of this compound to a basic site on another molecule, such as an amine. These salts often exhibit different physical and chemical properties compared to the individual components.

For example, the reaction of this compound with 2-aminobenzothiazole (B30445) in ethanol results in the formation of a proton transfer salt. tandfonline.comnih.gov Similarly, a proton transfer compound has been prepared with 2-amino-4-methylpyridine. mjcce.org.mk These salts can then be used as ligands to form metal complexes with interesting structural and potentially biological properties. tandfonline.comtandfonline.comnih.govmjcce.org.mk The formation of these salts is a key step in the synthesis of certain mixed-ligand metal complexes. tandfonline.com

In addition to forming salts, this compound can also form co-crystals. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, such as hydrogen bonding, without the transfer of a proton. A co-crystal of this compound with caffeine (B1668208) has been synthesized and characterized. bibsonomy.orgresearchgate.net In this structure, the two components are held together by intensive intermolecular hydrogen bonding interactions. bibsonomy.orgresearchgate.net Another example is a co-crystal formed with sulfamethazine, where methanol (B129727) is also incorporated into the crystal lattice as a solvent of crystallization. nih.gov The study of these co-crystals is important for understanding supramolecular chemistry and for the potential to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov An unusual salt of 9-N-(3-imidazolylpropylamino)methylanthracene with this compound has also been reported, which contains both anionic and neutral acid molecules in the crystal structure. rsc.org

Regioselective Functionalization Strategies

The selective modification of this compound (also known as dipicolinic acid) presents a unique chemical challenge due to the presence of multiple reactive sites: two equivalent carboxyl groups at the C2 and C6 positions, and three C-H bonds on the pyridine ring at the C3, C4, and C5 positions. Regioselective functionalization requires precise control over reaction conditions to target a specific site, enabling the synthesis of asymmetrically substituted derivatives and complex molecular architectures. Strategies can be broadly categorized into two main groups: selective modification of the carboxylic acid groups and selective functionalization of the pyridine ring.

Selective Modification of Carboxyl Groups

Achieving selective mono-functionalization of one of the two identical carboxylic acid groups is a significant synthetic hurdle. Standard approaches often lead to di-substituted products. However, controlled reaction conditions can favor mono-derivatization.

Mono-esterification and Mono-amidation: Selective mono-esterification or mono-amidation can be achieved by carefully controlling the stoichiometry of the reagents. For instance, converting this compound to its diacyl chloride using reagents like thionyl chloride and then reacting it with a limited amount of an alcohol or amine can yield the mono-substituted product. Furthermore, enzymatic methods have shown promise in achieving high regioselectivity for the esterification of related pyridinedicarboxylic acids, a strategy that could potentially be applied to the 2,6-isomer. liverpool.ac.uk In these enzymatic reactions, factors such as the steric hindrance around the carboxylic groups can influence which position is preferentially esterified. liverpool.ac.uk

Selective Functionalization of the Pyridine Ring

The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of the two carboxyl groups, dictate the regioselectivity of C-H functionalization.

Functionalization at the C4-Position: The C4 position is often targeted for functionalization. One-pot synthetic methods have been developed to produce 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simple starting materials like pyruvates and aldehydes under mild conditions. researchgate.netoist.jpclockss.org Another strategy involves starting with a pre-functionalized precursor, such as 4-hydroxy-2,6-pyridinedicarboxylic acid. This intermediate can be halogenated, for example, by reacting with phosphorus pentabromide to yield 4-bromo-2,6-pyridinedicarboxylic acid derivatives, which can then be further modified. scispace.com These halogenated derivatives serve as versatile building blocks for introducing a variety of functional groups at the C4-position through cross-coupling reactions. scispace.com

Table 1: Synthesis of 4-Substituted Diethyl Pyridine-2,6-dicarboxylates This interactive table summarizes a one-pot synthesis method where various aldehydes are reacted with ethyl pyruvate (B1213749) and ammonium acetate to yield 4-substituted pyridine-2,6-dicarboxylates. The yields are calculated based on the starting aldehyde. researchgate.net

| Aldehyde Reactant | 4-Position Substituent | Product | One-Pot Yield (%) |

| Benzaldehyde | Phenyl | Diethyl 4-phenylpyridine-2,6-dicarboxylate | 68 |

| 4-Methylbenzaldehyde | 4-Methylphenyl | Diethyl 4-(4-methylphenyl)pyridine-2,6-dicarboxylate | 71 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Diethyl 4-(4-methoxyphenyl)pyridine-2,6-dicarboxylate | 72 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Diethyl 4-(4-chlorophenyl)pyridine-2,6-dicarboxylate | 70 |

| 2-Naphthaldehyde | 2-Naphthyl | Diethyl 4-(naphthalen-2-yl)pyridine-2,6-dicarboxylate | 69 |

| Isovaleraldehyde | Isobutyl | Diethyl 4-isobutylpyridine-2,6-dicarboxylate | 55 |

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation of a this compound Diamide Derivative This interactive table details the reaction conditions and yields for the intramolecular cyclization of N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamide to form a fused heterocyclic product. liverpool.ac.ukchemicalbook.com

| Catalyst / Ligand | Additive | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 110 | 24 | 87 |

| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | 110 | 24 | 85 |

| Pd(OAc)₂ / P(p-tolyl)₃ | K₂CO₃ | 110 | 24 | 83 |

| Pd(OAc)₂ / none | K₂CO₃ | 110 | 24 | 5 |

Coordination Chemistry of 2,6 Pyridinedicarboxylic Acid and Its Complexes

Ligand Properties and Coordination Modes

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (H₂pydc or H₂dipic), is a versatile ligand in coordination chemistry due to its multiple donor sites and ability to adopt various coordination modes. dergipark.org.trresearchgate.net It can coordinate to metal ions as a neutral molecule, a monoanion (Hpydc⁻), or a dianion (pydc²⁻). researchgate.net

Multidentate Chelating Behavior (O,N,O-Pincer Ligand)

In its deprotonated form, 2,6-pyridinedicarboxylate (pydc²⁻) frequently acts as a tridentate O,N,O-pincer ligand. atamanchemicals.commdpi.comsemanticscholar.org This coordination mode involves the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups binding to a single metal center. atamanchemicals.comsemanticscholar.orgtandfonline.com This chelating behavior forms two stable five-membered rings, enhancing the stability of the resulting metal complex. tandfonline.com The geometry of the ligand, with a 120° angle between the carbonyl carbons, facilitates this planar coordination. deswater.com This tridentate chelation is a common feature in complexes with various transition metals and lanthanides. atamanchemicals.comrsc.org

Bridging Coordination Mechanisms

Beyond its chelating capabilities, 2,6-pyridinedicarboxylate can also act as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. tandfonline.comdeswater.com This bridging can occur through several mechanisms:

Carboxylate Bridging: One or both carboxylate groups can bridge two different metal ions. tandfonline.com

Combined Chelation and Bridging: The ligand can chelate to one metal center through its O,N,O donor set while simultaneously using one of its carboxylate oxygens to bind to an adjacent metal ion. d-nb.info

This versatility in coordination allows for the construction of diverse and complex architectures, including one-, two-, and three-dimensional coordination polymers. acs.org

Transition Metal Complexes

This compound forms stable complexes with a wide range of transition metals, including cobalt(II), nickel(II), zinc(II), cadmium(II), copper(II), iron(II), and manganese(II). atamanchemicals.comnih.gov The synthesis and characterization of these complexes have revealed a rich variety of structures and properties.

Synthesis and Structural Characterization (e.g., Co(II), Ni(II), Zn(II), Cd(II), Cu(II), Fe(II), Mn(II) complexes)

The synthesis of transition metal complexes with this compound is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often water or an alcohol/water mixture. dntb.gov.ua The resulting complexes can be mononuclear, dinuclear, or polymeric, depending on the reaction conditions and the metal-to-ligand ratio. tandfonline.comresearchgate.net

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of these complexes. For instance, in the complex [Ni(C₇H₃NO₄)(C₄H₄N₂)(C₂H₆OS)]ₙ, the Ni(II) ion is in a distorted octahedral environment, coordinated by the tridentate 2,6-pyridinedicarboxylate anion, a bridging pyrazine (B50134) molecule, and a dimethyl sulfoxide (B87167) ligand. iucr.org In another example, the Fe(III) ion in (HABT)[Fe(dipic)₂]·4H₂O is coordinated by two tridentate dipicolinate ligands, resulting in a distorted octahedral geometry. tandfonline.com Similarly, Cu(II) complexes often exhibit distorted square-pyramidal or octahedral geometries. tandfonline.comtandfonline.com

A variety of mononuclear complexes with the general formula M(L)Cl₂, where M can be Mn(II), Fe(II), Co(II), Ni(II), or Cu(II), and L is a derivative of this compound, have been synthesized and characterized. nih.gov Spectroscopic data for these complexes suggest an octahedral geometry where the dipicolinic acid acts as a bidentate ligand. nih.gov

The table below summarizes the coordination environments of several transition metal complexes with this compound.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Co(II) | {[Co(μ₃-pdba)(bipy)]·2H₂O}ₙ | Octahedral | acs.org |

| Ni(II) | [Ni(C₇H₃NO₄)(C₄H₄N₂)(C₂H₆OS)]ₙ | Distorted Octahedral | iucr.org |

| Zn(II) | [Zn(C₇H₄NO₄)₂]·3H₂O | Pseudo-octahedral | d-nb.infonih.gov |

| Cd(II) | (H₂Ppz)[Cd(Py-2,6-Dc)₂]·6H₂O | Octahedral | dergipark.org.tr |

| Cu(II) | [Cu(dipic)(ABT)(H₂O)] | Distorted Square Pyramidal | tandfonline.com |

| Fe(III) | (HABT)[Fe(dipic)₂]·4H₂O | Distorted Octahedral | tandfonline.com |

| Mn(II) | M(L)Cl₂ (L = N,N-diethylpiperazinyl,2,6-pyridinedicarboxylate) | Octahedral | nih.gov |

Crystal Field Stabilization Effects on Coordination Geometries

A comparison of the coordination geometries of Ni(II) (d⁸) and Zn(II) (d¹⁰) complexes with this compound and its derivatives highlights the influence of crystal field stabilization energy (CFSE). d-nb.infonih.gov Ni(II), with its incomplete d-shell, benefits from CFSE in an octahedral field, which favors a more regular octahedral coordination geometry. d-nb.infonih.gov

In contrast, Zn(II) has a completely filled d-shell and therefore no CFSE. d-nb.info This lack of stabilization allows for more flexible and often distorted coordination geometries, ranging from trigonal-bipyramidal to square-pyramidal. d-nb.infonih.gov For example, the pseudo-octahedral coordination sphere around Zn(II) in [Zn(HLig¹)₂]·3H₂O is significantly more distorted than the corresponding isostructural Ni(II) complex. d-nb.infonih.gov This difference in regularity is a direct consequence of the electronic configuration of the metal ions. d-nb.info

Formation of Mononuclear, Dinuclear, and Polymeric Architectures

The ability of 2,6-pyridinedicarboxylate to act as both a chelating and a bridging ligand leads to the formation of a variety of nuclearities and dimensionalities in its metal complexes. tandfonline.com

Mononuclear Complexes: These are formed when the ligand chelates to a single metal center and does not participate in bridging interactions. mdpi.comnih.gov An example is the mononuclear Cu(II) complex [Cu(pydicR₂)Cl₃]⁻. semanticscholar.org

Dinuclear Complexes: These can be formed through bridging by the carboxylate groups. tandfonline.com A centrosymmetric binuclear µ-chlorido bridged dianionic complex, [{Cu(pydic)}₂(µ-Cl)₂]²⁻, has also been reported. mdpi.com

Polymeric Architectures: The bridging capabilities of the ligand are key to the formation of one-, two-, and three-dimensional coordination polymers. d-nb.infoacs.orgnih.gov For instance, Zn(II) complexes with substituted 2,6-pyridinedicarboxylates form two-dimensional coordination polymers where the ligands are both chelating and bridging. d-nb.infonih.gov In contrast, the corresponding Ni(II) complexes form mononuclear species with regular octahedral geometries, which prevents the formation of extended polymeric structures under similar conditions. d-nb.infonih.gov The synthesis of a series of lanthanide complexes has also demonstrated the construction of 1D, 2D, and 3D frameworks. acs.org

Lanthanide and Actinide Metal Complexes

The coordination of this compound (H₂pdc or DPA), also known as dipicolinic acid, with f-block elements—lanthanides and actinides—has garnered significant interest due to the resulting complexes' unique luminescent, magnetic, and structural properties. The tridentate (O,N,O) chelation of the dianionic pincer ligand, pdc²⁻, forms highly stable complexes with these hard, oxophilic metal ions.

The synthesis of lanthanide-2,6-pyridinedicarboxylate complexes is often achieved through straightforward methods like hydrothermal or solvothermal reactions and simple solution-based mixing. researchgate.netjmst.org A common approach involves reacting a lanthanide salt (e.g., LnCl₃ or Ln(NO₃)₃) or oxide (Ln₂O₃) with this compound in an aqueous or mixed-solvent system. researchgate.netacs.org The reaction conditions, such as temperature, pH, and the presence of counter-ions, can influence the final product's dimensionality and structure. researchgate.netresearchgate.net For instance, a series of DPA-Lanthanide complexes, including those with single or dual rare earth ions, have been synthesized using a simple hydrothermal method. researchgate.net Similarly, actinide complexes, such as those with U(VI) and Th(IV), are formed with PDCA under low pH conditions for applications in ion chromatography. nih.gov

A key feature of lanthanide-pdc complexes is their strong luminescence. The pdc²⁻ ligand acts as an efficient "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. researchgate.netmdpi.com This sensitization process results in sharp, line-like emission bands and long luminescence lifetimes. researchgate.net

Research has demonstrated the versatility of these complexes:

Tunable Emission: By co-doping with different lanthanide ions, such as Eu³⁺ (red emission) and Tb³⁺ (green emission), the emission color can be tuned across the visible spectrum, including the generation of white light. researchgate.net

pH Sensitivity: The luminescence of DPA-Lanthanide complexes can be reversibly sensitive to pH. This phenomenon opens possibilities for their use in pH sensing applications, as the emission intensity and even the color can change with varying pH levels. researchgate.net

High Quantum Yield: Europium-containing complexes, in particular, can exhibit high quantum efficiencies, making them suitable for applications in fluorescent anti-counterfeiting and LEDs. researchgate.net

Probes for Biomolecules: The luminescence of Tb(III)-pdc complexes can be quenched by adenosine (B11128) triphosphate (ATP), allowing for their use as luminescent probes for ATP monitoring. semanticscholar.org

The table below summarizes the luminescent properties of selected lanthanide-2,6-pyridinedicarboxylate complexes.

| Lanthanide Ion(s) | Excitation Wavelength (nm) | Key Emission Bands (nm) | Observed Emission Color | Notable Property | Reference |

|---|---|---|---|---|---|

| Eu³⁺ | 296 | ~579, 592, 615, 651, 700 | Red | High purity red color (>98%) and stable luminescence from 30–150 °C. | researchgate.net |

| Tb³⁺ | 296 | ~490, 545, 585, 622 | Green | Used in combination with Eu³⁺ for color tuning. | researchgate.net |

| Dy³⁺ | 296 / 375 | Broad band / ~483, 575 | White / Blue | Single-component white light emission under 296 nm excitation. | researchgate.net |

| Eu³⁺/Tb³⁺ | 296 | Multiple (Eu³⁺ + Tb³⁺) | Tunable (Green to Red, including White) | Emission color can be tuned by varying the Eu³⁺/Tb³⁺ ratio and is also pH-sensitive. | researchgate.net |

| Sm³⁺ | ~402 | ~564, 600, 645 | Orange-Red | Investigated for its photoluminescent properties. | acs.org |

Lanthanide coordination polymers constructed with 2,6-pyridinedicarboxylate ligands exhibit remarkable structural diversity. This variation is primarily influenced by the identity of the lanthanide ion (due to the lanthanide contraction) and the synthesis conditions, such as the heating method (conventional vs. microwave). figshare.com This can lead to the formation of supramolecular isomers—compounds with the same chemical composition but different supramolecular structures. figshare.comrsc.org

A study involving the reaction of lanthanide chlorides with H₂pdc using different heating techniques yielded two distinct classes of complexes. figshare.com

Cubic Complexes: Predominantly formed with lighter lanthanides (Pr, Nd, Sm, Eu, Gd), these complexes crystallize in cubic space groups (Pa3̅ or Ia3̅). They feature three-dimensional structures composed of interpenetrated networks, resulting in tubular frameworks. figshare.com

Monoclinic Complexes: Formed with some of the same lanthanides (Pr, Nd, Sm) under conventional heating, these complexes crystallize in the monoclinic P2₁/c space group. Their structures are described as supramolecular assemblies of one-dimensional chains. figshare.com

The choice of heating method was shown to influence which isomeric form is favored, although the cubic structures were generally the most prevalent. figshare.com

The lanthanide contraction also plays a crucial role in the progressive structural variation of coordination polymers. In systems co-ligated with oxalate, a transition from 1D zigzag chains (for La, Ce) to 2D networks (for Nd, Sm) and finally to complex 3D frameworks (for Eu, Tb, Er) is observed as the ionic radius of the lanthanide decreases. acs.org This effect, combined with the flexible coordination modes of the pdc²⁻ ligand, allows for the rational design of coordination polymers with desired dimensionality and topology. acs.org

Synthesis and Luminescent Properties

Alkali and Alkaline Earth Metal Complexes

While less studied than their transition metal or lanthanide counterparts, this compound also forms complexes with alkali (Group 1) and alkaline earth (Group 2) metals. The interaction is typically weaker and often involves the pdc²⁻ anion acting as a counter-ion or a bridging ligand in more complex structures. The primary application of these interactions has been in analytical chemistry, specifically in ion exchange chromatography for the separation and determination of these metal ions. iaea.org In these methods, this compound is used as a complexing agent in the mobile phase to selectively elute metal ions from a stationary phase. iaea.org Spectroscopic studies have also been conducted on the solid-state properties of alkali metal complexes with dipicolinic acid. researchgate.net

Spectroscopic Analysis of Metal-2,6-Pyridinedicarboxylate Interactions

A variety of spectroscopic techniques are indispensable for characterizing metal-2,6-pyridinedicarboxylate complexes and elucidating the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental for confirming the coordination of the pdc²⁻ ligand to the metal center. Key spectral changes include shifts in the vibrational frequencies of the carboxylate groups and the pyridine ring. jmst.orgsemanticscholar.org The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. The separation between these two bands (Δν = νₐₛ - νₛ) can help deduce the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). semanticscholar.orgtandfonline.com Coordination is also confirmed by shifts in the C=N and C=C vibrations of the pyridine ring and the appearance of new, lower-frequency bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. semanticscholar.orgacademie-sciences.fr

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. atamanchemicals.com The spectra of the complexes typically show intense absorption bands in the UV region (around 270-300 nm), which are assigned to π-π* transitions within the aromatic system of the 2,6-pyridinedicarboxylate ligand. semanticscholar.orgtandfonline.com These bands may shift upon coordination to a metal ion. For transition metal complexes, weaker d-d transitions can sometimes be observed in the visible region, providing information about the coordination geometry around the metal ion (e.g., octahedral). bohrium.com

Fluorescence Spectroscopy: This technique is paramount for studying the luminescent properties of lanthanide complexes, as detailed in section 3.3.1. It is used to record emission and excitation spectra, measure luminescence lifetimes, and calculate quantum yields. researchgate.net Fluorescence spectroscopy can reveal the efficiency of the antenna effect, where the pdc²⁻ ligand absorbs energy and transfers it to the lanthanide ion, leading to the ion's characteristic emission. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. semanticscholar.orgbohrium.com Upon complexation, shifts in the proton and carbon signals of the pyridine ring and carboxylate groups confirm the metal-ligand interaction. For paramagnetic complexes, particularly with lanthanides, NMR is a powerful tool for structural analysis. unige.ch The paramagnetic metal ion induces large shifts in the NMR signals, known as pseudocontact shifts, which can be used to gain detailed structural information about the complex in solution. unige.chnih.gov

The table below provides a summary of the spectroscopic techniques and their applications in the analysis of metal-2,6-pyridinedicarboxylate complexes.

| Technique | Information Obtained | Typical Observations | Reference |

|---|---|---|---|

| Infrared (IR) | Confirmation of coordination; coordination mode of carboxylate groups. | Shifts in ν(COO⁻), ν(C=N), ν(C=C) bands; appearance of ν(M-N) and ν(M-O) bands. | jmst.orgsemanticscholar.orgtandfonline.com |

| UV-Visible (UV-Vis) | Electronic transitions; coordination geometry. | Intense ligand-based π-π* transitions (~270-300 nm); weak d-d transitions for transition metals. | semanticscholar.orgtandfonline.combohrium.com |

| Fluorescence | Luminescent properties (emission/excitation spectra, lifetime, quantum yield). | Characteristic sharp emission lines for Ln³⁺ ions due to antenna effect. | researchgate.netacs.orgmdpi.com |

| NMR | Structure in solution; confirmation of binding. | Chemical shifts in ¹H and ¹³C spectra; large paramagnetic shifts for Ln³⁺ complexes. | bohrium.comunige.chnih.gov |

| X-ray Diffraction (XRD) | Definitive 3D structure; bond lengths/angles; crystal packing. | Determination of space group, unit cell parameters, and atomic coordinates. | jmst.orgacs.orgfigshare.com |

Supramolecular Assemblies and Materials Science Applications

Hydrogen Bonding Networks and Crystal Engineering

2,6-Pyridinedicarboxylic acid is a valuable component in crystal engineering due to its capacity to form robust hydrogen bonds. sru.ac.ir The presence of both hydrogen bond donors (carboxylic acid protons) and acceptors (carboxylate oxygens and the pyridine (B92270) nitrogen) facilitates the formation of extensive and predictable hydrogen-bonded networks. sru.ac.irresearchgate.net These non-covalent interactions, particularly O–H⋯O and O–H⋯N hydrogen bonds, are fundamental in directing the assembly of molecules into well-defined one-, two-, and three-dimensional supramolecular structures. sru.ac.irnih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The tridentate nature of the 2,6-pyridinedicarboxylate ligand, with its N- and O-donor atoms, makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). sru.ac.iratamanchemicals.com These materials are formed by linking metal ions or clusters with organic ligands to create extended networks with potential applications in various fields. atamanchemicals.comfrontiersin.org

The synthesis of coordination polymers and MOFs based on this compound often employs solvothermal or hydrothermal methods. acs.orgresearchgate.net In these techniques, the metal salt and the ligand are dissolved in a solvent and heated in a sealed container, promoting the crystallization of the desired framework. acs.orgresearchgate.netnih.gov The choice of solvent, temperature, and the presence of auxiliary ligands or counter-ions can significantly influence the final structure and dimensionality of the resulting material. researchgate.netnih.gov

For example, the reaction of this compound with lanthanide oxides under hydrothermal conditions has yielded a variety of coordination polymers with different dimensionalities. acs.org Similarly, the use of different N-heterocycles as spacers in reactions with copper(II) nitrate (B79036) has resulted in 1D, 2D, or 3D metal-organic frameworks. The nature of the resulting framework is dependent on the specific spacer used. researchgate.net The synthesis of iron-based MOFs has been achieved by reacting this compound with iron nitrate in deionized water. frontiersin.org Furthermore, manganese-based MOFs have been synthesized via a hydrothermal route using this compound as the organic linker and Mn(NO3)2 as the manganese precursor. researchgate.net

Coordination polymers derived from this compound exhibit a rich variety of topological features and network architectures. These can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.orgresearchgate.net The final architecture is influenced by factors such as the coordination preference of the metal ion and the coordination modes of the ligand. acs.org

For instance, research has shown the formation of 1D zigzag chains in some lanthanide complexes, which can further assemble into 2D supramolecular networks through π-π stacking interactions. acs.org In other cases, the self-assembly process can lead to the formation of 2D grids with a (4,4) topology or even intricate 3D frameworks. acs.org The combination of this compound with other ligands can also lead to diverse structures. For example, cobalt(II) coordination polymers have been synthesized that form 2D hexagonal (6,3) layers, which then extend into 3D supramolecular architectures through π-π interactions. mdpi.com Some studies have reported the synthesis of 3D frameworks constructed by the cross-linking of 1D infinite chain secondary building units. jmst.org The versatility of this compound as a ligand allows for the construction of a wide array of network topologies, each with its own unique structural characteristics. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) derived from this compound have attracted research interest for their potential applications in gas storage, separation, and sensing. atamanchemicals.com The porous nature and high surface area of these materials make them promising candidates for these applications. atamanchemicals.comnih.gov

Research has indicated that MOFs based on this compound can be utilized for gas storage and separation. atamanchemicals.com The tunable pore sizes and functional sites within the MOF structure can be engineered to selectively adsorb certain gas molecules. nih.gov For instance, some lanthanide-based MOFs have been investigated for their gas storage capacities for H₂ and CO₂. researchgate.net In the area of sensing, the luminescence properties of certain MOFs can be exploited. For example, some coordination polymers exhibit strong fluorescence that can be quenched in the presence of specific analytes, enabling their use as selective luminescent sensors. researchgate.net The tunable properties of these MOFs make them a promising platform for developing advanced materials for environmental and analytical applications. nih.gov

Topological Features and Network Architectures (e.g., 3D frameworks, 1D chains)

Polymeric Materials Derived from this compound

This compound serves as a valuable monomer in the synthesis of advanced polymeric materials, particularly bio-based polyesters. tandfonline.com Its rigid, aromatic structure can impart desirable thermal and mechanical properties to the resulting polymers.

Novel polyesters have been synthesized by the direct polycondensation of this compound with various diols. tandfonline.com The properties of these polyesters, such as their thermal stability and crystallinity, can be tuned by carefully selecting the diol comonomer. tandfonline.com

For instance, polyesters synthesized with linear diols tend to be semi-crystalline, with melting temperatures ranging from 110 to 189 °C. tandfonline.com In contrast, when bicyclic diols like isosorbide (B1672297) and isomannide (B1205973) are used, the resulting polyesters are amorphous and exhibit high glass transition temperatures, up to 176 °C. tandfonline.com These polyesters generally show high thermal stability, with degradation temperatures between 330 and 399 °C. tandfonline.com The ability to create both high glass transition temperature amorphous polymers and semi-crystalline polymers from the same bio-based monomer highlights the versatility of this compound in designing polyesters with tailored properties. tandfonline.com

Below is a data table summarizing the thermal properties of some polyesters derived from this compound (PDA26) and different diols.

| Diol | Molar Mass (Mw, g/mol ) | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) | Degradation Temp (Tmax, °C) |

| Isosorbide (IS) | Data not available | 163 | Amorphous | Data not available |

| Isomannide (IM) | Data not available | 176 | Amorphous | Data not available |

| Linear Diols | 2,600 - 51,600 | Data not available | 110 - 189 | 330 - 399 |

This table is based on data reported in a study on bio-based polyesters derived from this compound. tandfonline.com

Bio-based Polyesters with Tunable Thermal and Crystallization Properties

Environmentally Relevant Material Applications (e.g., Flame Retardants)

This compound is a compound of interest for creating more environmentally benign flame retardant materials. Its efficacy as a flame retardant is linked to its ability to promote the formation of char when a material is burned. atamanchemicals.com This char layer acts as an insulating barrier, slowing down the release of flammable gases and inhibiting the spread of fire. This char-forming capability makes it a suitable additive for enhancing the fire resistance of polymers used in industries such as construction, electronics, and automotive. atamanchemicals.com

The incorporation of this compound into polymer structures can lead to materials with inherent flame-retardant properties. For instance, aromatic polyamides synthesized using this compound have shown excellent thermal stability and flame resistance. scielo.org.mx The Limiting Oxygen Index (LOI) is a key metric for flammability, representing the minimum oxygen concentration required to support combustion; a value above 26% generally indicates self-extinguishing properties. Polyamides derived from this compound have demonstrated high LOI values, signifying their low flammability. scielo.org.mx

Furthermore, the high char yield of these polymers at elevated temperatures confirms the formation of a stable, protective carbonaceous layer. scielo.org.mx The development of polymers that are inherently flame-retardant through the use of monomers like this compound is a significant step towards safer and more sustainable materials, reducing the reliance on traditional halogenated flame retardants which can have negative environmental impacts. mdpi.com

Table 2: Thermal and Flammability Properties of a Polyamide Derived from this compound

| Property | Value |

|---|---|

| Limiting Oxygen Index (LOI) | > 26% |

| Char Yield (at 800 °C) | High |

Data indicates self-extinguishing properties as per general polymer flammability standards. scielo.org.mx

Biological and Biomedical Research Applications of 2,6 Pyridinedicarboxylic Acid

Role in Bacterial Physiology and Pathogenesis

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a chemical compound of significant interest in microbiology, particularly for its crucial role in the physiology and pathogenesis of certain bacteria. It is a key component of bacterial endospores, which are dormant, highly resistant structures produced by some Gram-positive bacteria, most notably from the genera Bacillus and Clostridium. wikipedia.orgatamanchemicals.comatamankimya.com These endospores can endure extreme environmental conditions such as high temperature, desiccation, UV radiation, and chemical disinfectants that would be lethal to vegetative bacterial cells. cornell.edu

Endospore Heat Resistance Mechanisms

The remarkable heat resistance of bacterial endospores is a multifactorial characteristic, with this compound playing a central role. wikipedia.orgatamanchemicals.comatamankimya.com DPA can constitute 5% to 15% of the dry weight of a bacterial spore. wikipedia.orgatamanchemicals.comatamanchemicals.com

Calcium-DPA Complex: Within the core of the endospore, DPA forms a chelate complex with divalent cations, predominantly calcium ions (Ca-DPA). wikipedia.orgatamanchemicals.comasm.org This complex is fundamental to the spore's ability to withstand high temperatures. aip.org The type of cation complexed with DPA influences the degree of heat resistance, with calcium generally conferring the highest level of resistance. asm.org

Dehydration: The formation of the Ca-DPA complex is instrumental in dehydrating the spore core. wikipedia.orgatamanchemicals.com This complex binds free water molecules, significantly reducing the water content within the core to as low as 25% to 55% of its wet weight. asm.org This low water content immobilizes proteins and other macromolecules, preventing their denaturation by heat. asm.orgaip.orgbiomedres.us Reactive molecular dynamics simulations have shown that increasing hydration levels leads to a decrease in the solid-gel-liquid transition temperatures of Ca-DPA, which correlates with the experimental observation that lower water content enhances wet-heat resistance. aip.orgresearchgate.net

DNA Protection: The Ca-DPA complex also contributes to the protection of the spore's DNA from heat-induced damage. wikipedia.orgatamankimya.com It is thought to intercalate between the bases of the DNA, thereby stabilizing the molecule against denaturation. wikipedia.orgatamankimya.comnih.gov Additionally, small acid-soluble spore proteins (SASPs) saturate the spore's DNA, offering further protection against heat, desiccation, chemicals, and UV radiation. cornell.eduasm.orgwikipedia.org

Microbial Metabolism and Biodegradation Pathways

While this compound is a stable compound within the endospore, it is subject to microbial degradation in the environment upon spore germination or death. Several studies have investigated the biodegradation pathways of DPA under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria such as Achromobacter sp. and Bacillus brevis have been shown to degrade DPA. psu.edulmaleidykla.lt The proposed pathway often involves hydroxylation of the pyridine (B92270) ring, followed by ring cleavage catalyzed by oxygenase enzymes. psu.edud-nb.info For instance, in one proposed pathway for an Achromobacter sp., oxalic acid is a direct end product of 2,6-dipicolinic acid metabolism. psu.edu Another study on Achromobacter sp. JS18 suggested a novel degradation pathway involving 3-hydroxypicolinic acid as an intermediate. lmaleidykla.lt

Anaerobic degradation of DPA has also been demonstrated. A defined co-culture of two strictly anaerobic bacteria isolated from marine sediment was shown to completely ferment DPA to acetate (B1210297), propionate, ammonia (B1221849), and carbon dioxide. d-nb.info The DPA-fermenting bacterium in this co-culture utilized DPA as its sole source of carbon, energy, and nitrogen. d-nb.info Furthermore, some marine bacteria can partially oxidize DPA when grown on corresponding phthalate (B1215562) analogs, producing metabolites that are more susceptible to photodegradation in sunlight. asm.org One such metabolite was identified as 2,3-dihydroxypicolinic acid (2,3-DHPA), which is photolabile and breaks down into conjugated carbonyls and carboxylic acids. asm.org

Investigation of Mutants Lacking this compound and Alternative Heat Resistance Mechanisms

The study of bacterial mutants unable to synthesize this compound has provided valuable insights into its precise role in spore resistance. While DPA has long been implicated in heat resistance, the isolation of mutants that produce heat-resistant spores in the absence of DPA indicates the existence of alternative or compensatory heat resistance mechanisms. wikipedia.orgatamanchemicals.comatamankimya.comcdnsciencepub.comnih.gov

For example, mutants of Bacillus cereus strain T have been isolated that produce thermoresistant spores lacking DPA and containing low levels of calcium. cdnsciencepub.com However, these spores were observed to lose their thermoresistance upon storage in distilled water and exhibited abnormal germination. cdnsciencepub.com This suggests that while DPA may not be absolutely required for the initial acquisition of thermoresistance, it is crucial for maintaining this resistance over time and for normal germination processes. cdnsciencepub.comnih.gov

Similarly, studies on Bacillus subtilis mutants have shown that DPA-less spores have a higher core water content and are more sensitive to wet heat and hydrogen peroxide compared to their DPA-replete counterparts. nih.gov These findings reinforce the role of DPA in reducing core water content as a primary mechanism of heat resistance. nih.gov

Alternative mechanisms contributing to heat resistance in the absence of DPA are not fully understood but are thought to involve factors such as the spore's cortex structure and the presence of small acid-soluble proteins (SASPs) that protect DNA. asm.orgresearchgate.net

Bioanalytical Sensing and Detection Systems

The high concentration and specificity of this compound to bacterial endospores make it an excellent biomarker for their detection. atamanchemicals.comatamankimya.commdpi.com This has led to the development of various bioanalytical methods for the rapid and sensitive identification of pathogenic spore-forming bacteria like Bacillus and Clostridium species, including the infamous bioweapon agent, Bacillus anthracis (the causative agent of anthrax). mdpi.comnih.govrsc.org

Biomarker for Bacterial Endospores (e.g., Bacillus and Clostridium pathogens, Anthrax)

The presence of DPA is a unique and characteristic signature of bacterial endospores, as it is not found in vegetative cells or the spores of other organisms like molds. biomedres.usmdpi.com It constitutes a significant portion of the spore's dry weight, making it a reliable target for analytical detection methods. wikipedia.orgatamanchemicals.commdpi.com Detection of DPA can provide a good estimation of the bacterial spore content in various samples, including food products, environmental samples, and clinical specimens. mdpi.compensoft.net For instance, methods have been developed for the rapid enumeration of spores in raw milk by analyzing DPA concentration. mdpi.com

Photoluminescence Assays with Lanthanides (e.g., Terbium)

One of the most sensitive and widely used methods for DPA detection is based on its ability to form highly luminescent complexes with lanthanide ions, particularly terbium (Tb³⁺). atamanchemicals.comatamankimya.comgoogle.com

When DPA, released from spores through methods like autoclaving, microwaving, or chemical treatment, chelates with terbium ions, it acts as an "antenna," absorbing energy and transferring it to the Tb³⁺ ion. google.comnih.govnasa.gov This energy transfer results in a significant enhancement of the terbium's natural luminescence, which can be measured using a fluorometer. capes.gov.br The intensity of the emitted light is directly proportional to the concentration of DPA, and thus to the number of bacterial spores present. google.comnasa.gov

This photoluminescence assay offers high sensitivity and selectivity for DPA. capes.gov.bracs.org Various enhancements to this method have been developed to increase its sensitivity even further, with detection limits reaching the nanomolar range for DPA. nih.govcapes.gov.brrsc.org These advancements include the use of lanthanide complexes with multidentate ligands that improve the binding affinity for DPA and the integration of magnetic nanoparticles to concentrate the Tb³⁺-DPA complex, reducing background noise. nih.govgoogle.comnasa.gov Such assays have been successfully applied to detect DPA released from bacterial spores, with detection limits as low as 10⁴ Bacillus subtilis spores per milliliter. capes.gov.brsci-hub.se The development of ratiometric fluorescence nanoprobes and other advanced sensor platforms continues to improve the speed, accuracy, and on-site applicability of DPA detection. nih.govrsc.orgresearchgate.net

Table of Research Findings on DPA Detection

| Detection Method | Target Analyte | Key Principle | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Photoluminescence Assay | Dipicolinic Acid (DPA) | Terbium (Tb³⁺) chelation and fluorescence enhancement. | 2 nM DPA | capes.gov.br |

| Magnetic Separation-Enhanced Photoluminescence | Dipicolinic Acid (DPA) | Poly(acrylic acid)-coated iron oxide nanoparticles deliver Tb³⁺ to DPA, minimizing background noise. | 0.236 nM DPA | nih.gov |

| Ratiometric Luminescence Nanoprobe | Dipicolinic Acid (DPA) | Layered terbium hydroxide (B78521) nanosheets with a fluorescent molecule as an internal reference. | 36.67 nM DPA | rsc.org |

| Fluorescence Recovery Assay | Dipicolinic Acid (DPA) | DPA interaction with Eu³⁺ relieves the quenching effect of Eu³⁺ on Cadmium Sulfide (B99878) Quantum Dots (CdS QDs). | 0.2 µM DPA; 3.5 x 10⁴ CFU·mL⁻¹ spores | sci-hub.se |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Dipicolinic Acid (DPA) | Pre-column chelation with Tb³⁺ followed by HPLC separation and fluorescence detection. | Not explicitly stated, but improved sensitivity over previous methods. | nih.gov |

Enzyme-Amplified Lanthanide Luminescence (EALL) in Bioassays

This compound (DPA), also known as dipicolinic acid, and its derivatives serve as a critical sensitizer (B1316253) system in a highly sensitive detection method for bioassays known as Enzyme-Amplified Lanthanide Luminescence (EALL). ncats.ioatamanchemicals.com This technique merges the signal enhancement of enzymatic amplification with the precision of time-resolved luminescence measurements from lanthanide chelates. ncats.ioatamanchemicals.com

In this system, the organic ligand, such as DPA, functions as an "antenna." It absorbs excitation energy and efficiently transfers it to a chelated lanthanide ion, such as Europium (Eu³⁺). nih.gov This process overcomes the inherently poor light absorption of lanthanide ions themselves, resulting in intense and long-lived luminescence. nih.gov The long-lived signal allows for time-gated detection, which eliminates short-lived background fluorescence, thereby significantly improving the sensitivity and dynamic range of immunoassays. nih.gov The unique properties of DPA in forming stable, luminescent complexes with lanthanides make it a key component in the development of these advanced, high-sensitivity bioanalytical methods. atamanchemicals.comosti.gov

Interactions with Biological Macromolecules

DNA Binding and Cleavage Studies of this compound Complexes

Complexes of this compound with various transition metals have been a focus of research to understand their interactions with DNA. Studies on ternary complexes involving Co(II), Ni(II), and Cu(II) with this compound and 2,2'-bipyridyl have demonstrated notable DNA interaction capabilities. scribd.com Research indicates that these complexes primarily bind to DNA through groove binding. scribd.com

Furthermore, these metal complexes have shown the ability to cleave DNA. scribd.com When exposed to light, the ternary complexes exhibited significant photocleavage activity on supercoiled pBR322 plasmid DNA. scribd.com This ability to interact with and cleave DNA highlights the potential for developing new agents based on DPA complexes for applications where DNA modification is a desired outcome. scribd.com

| Complex Components | DNA Interaction Mode | DNA Cleavage Activity |

| Co(II), Ni(II), Cu(II) with this compound and 2,2'-bipyridyl | Groove Binding | Photocleavage of pBR322 DNA |

Modulatory Effects on Enzyme Activity (Inhibition and Activation)

This compound and its derivatives are recognized for their ability to modulate the activity of various enzymes, often acting as inhibitors. atamanchemicals.com DPA itself has been identified as an inhibitor of glutamate (B1630785) dehydrogenase (GLDH). ncats.io

A significant area of research has been on DPA analogs, such as Pyridine-2,6-dithiocarboxylic acid (PDTC), which has been identified as a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). nih.gov NDM-1 is an enzyme that confers antibiotic resistance in bacteria. The inhibitory mechanism of PDTC is believed to be its function as a strong metal chelator. nih.gov It effectively inactivates the enzyme by extracting the essential zinc(II) ions from the NDM-1 active site. nih.gov Experimental data support this mechanism, showing that a stoichiometric ratio of two PDTC molecules to one zinc ion is necessary to achieve inactivation of the NDM-1 enzyme. nih.gov This chelation-based enzyme inhibition underscores a critical mechanism through which DPA and its derivatives can exert biological effects. nih.gov

| Compound/Derivative | Target Enzyme | Effect | Mechanism of Action |

| This compound (DPA) | Glutamate Dehydrogenase (GLDH) | Inhibition | Not specified |

| Pyridine-2,6-dithiocarboxylic acid (PDTC) | New Delhi Metallo-β-lactamase-1 (NDM-1) | Inhibition | Sequestration of Zn²⁺ from the enzyme's active site |

Exploration of Therapeutic and Pharmaceutical Relevance

Antimicrobial Activity of this compound and its Complexes

This compound and its derivatives have demonstrated notable antimicrobial properties. bloomtechz.com DPA is utilized in sterilizing solutions to manage the growth of microorganisms in various food products. atamankimya.com

Detailed studies on the derivative Pyridine-2,6-dithiocarboxylic acid (pdtc), a metabolite produced by Pseudomonas species, have shed light on its antimicrobial action. nih.gov Research has shown that pdtc is effective against various non-pseudomonad bacteria. nih.gov The primary mechanism behind its antimicrobial activity is metal sequestration. nih.gov The effect of pdtc can be influenced by the presence of different metal ions; its antimicrobial action is diminished by the addition of Fe(III), Co(III), and Cu(II), but it is notably enhanced in the presence of Zn(II). nih.gov

Furthermore, synthetic efforts have focused on creating novel heterocyclic compounds from 2,6-pyridine dicarboxylic acid dihydrazide. researchgate.net Biological screening of these new derivatives has confirmed that many possess good antimicrobial activities, expanding the library of DPA-based compounds with therapeutic potential. researchgate.net

| Compound/Derivative | Target Organisms | Mechanism/Observation |

| This compound (DPA) | General microorganisms | Used in sterilizing solutions for food products. atamankimya.com |

| Pyridine-2,6-dithiocarboxylic acid (pdtc) | Nonpseudomonad bacteria | Antimicrobial activity via metal sequestration; enhanced by Zn(II). nih.gov |

| Heterocyclic derivatives of DPA dihydrazide | Bacteria and Fungi | Many synthesized compounds show good antimicrobial activity. researchgate.net |

Organocatalysis in Pharmaceutical Intermediate Synthesis (e.g., 1,5-benzodiazepine derivatives)

In the realm of pharmaceutical synthesis, this compound has been identified as a highly effective and efficient organocatalyst. atamankimya.comresearchgate.net It is particularly noted for its role in the synthesis of 1,5-benzodiazepine derivatives, which are important structural motifs in many pharmaceutical compounds. atamankimya.comresearchgate.netingentaconnect.com

The synthesis is achieved through a one-pot, three-component reaction involving an o-phenylenediamine, a β-ketoester, and an aromatic aldehyde. atamankimya.comresearchgate.net DPA's crucial role as a catalyst is to facilitate the regioselective C-C bond formation at the γ-position of the β-ketoester. atamankimya.comresearchgate.net This catalytic protocol is valued for its operational simplicity, reliance on a cost-effective and environmentally benign catalyst, consistently good yields, and its broad applicability to a diverse range of starting materials. atamankimya.comresearchgate.net

| Reaction | Catalyst | Reactants | Product | Key Features of Catalysis |

| Synthesis of 1,5-benzodiazepine derivatives | This compound | o-phenylenediamine, β-ketoesters, aromatic aldehydes | 1,5-Benzodiazepine derivatives | Efficient, cost-effective, good yields, simple one-pot procedure, wide substrate scope. atamankimya.comresearchgate.net |

Catalytic Properties and Organocatalysis

Metal-2,6-Pyridinedicarboxylate Complexes as Catalysts

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid, is a versatile chelating agent that forms stable complexes with a variety of metal ions, including transition metals and lanthanides. atamanchemicals.com These metal-dipicolinate complexes often exhibit significant catalytic activity, which is utilized to enhance the rates and selectivity of various organic reactions. atamanchemicals.com The structure of the complex and the nature of the central metal ion are crucial in determining its catalytic function.

Research has demonstrated the synthesis and catalytic applications of several such complexes. For instance, cobalt(II) and copper(II) complexes constructed with 2,6-pyridinedicarboxylate and flexible bis(benzimidazole) co-ligands have been shown to possess high catalytic activity for the degradation of Congo red azo dye in a Fenton-like process. ugent.be Similarly, a ruthenium complex featuring a 2,6-pyridinedicarboxylate ligand has been developed for the electrocatalytic oxidation of ammonia (B1221849). acs.org This complex, [Ru(pdc-κ-N¹O²)(bpy)(NH₃)], leverages the labile nature of the carboxylate ligation to facilitate the catalytic cycle. acs.org

Furthermore, iron(II) and cobalt(II) complexes with 2,6-bis(phenylimino)pyridyl ligands, derivatives of this compound, have shown high activity in the oligomerization and polymerization of ethylene. mdpi.com The design of the ligand's steric and electronic properties allows for greater control over the reaction products. mdpi.com The formation of these stable coordination compounds leads to materials with unique catalytic and optical properties, making them valuable in both materials science and catalysis.

This compound as an Organocatalyst

Beyond its role in metal complexes, this compound (PDCA) has emerged as an effective, metal-free organocatalyst. researchgate.net Its catalytic activity is attributed to its nature as a bifunctional Brønsted acid, possessing two acidic protons with pKa values of 2.16 and 4.76. researchgate.net This allows it to activate substrates through proton donation and hydrogen bonding, facilitating a variety of organic transformations. researchgate.netresearchgate.net Its advantages include being cost-effective, having lower toxicity compared to metal catalysts, and being environmentally benign. researchgate.netorganic-chemistry.org

One-pot multicomponent reactions are highly valued for their efficiency and atom economy. This compound has proven to be a highly efficient catalyst in this domain, particularly for the synthesis of heterocyclic compounds like xanthenes and benzodiazepines. researchgate.netatamankimya.com

Xanthene Derivatives: Simple and efficient protocols have been developed for the one-pot synthesis of xanthene derivatives using PDCA as a catalyst. researchgate.net For example, the condensation of substituted benzaldehydes with β-naphthol to produce aryl-14H-dibenzo[a,j]xanthenes, and the reaction of benzaldehydes with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to yield 1,8-dioxo-octahydro-xanthenes, are effectively catalyzed by PDCA under solvent-free conditions. researchgate.net These reactions are characterized by excellent yields and very short reaction times. researchgate.net

Table 1: Synthesis of Aryl-14H-dibenzo[a,j]xanthenes Catalyzed by this compound researchgate.net Reaction Conditions: β-naphthol (2 mmol), aldehyde (1 mmol), 2,6-PDCA (10 mol%), 80 °C, solvent-free.

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | C₆H₅CHO | 15 | 95 |

| 2 | 4-ClC₆H₄CHO | 20 | 96 |

| 3 | 4-NO₂C₆H₄CHO | 25 | 92 |

| 4 | 4-CH₃C₆H₄CHO | 20 | 93 |

| 5 | 3-NO₂C₆H₄CHO | 25 | 90 |

1,5-Benzodiazepine Derivatives: this compound is also an effective organocatalyst for the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives. atamankimya.comresearchgate.net This reaction typically involves the condensation of o-phenylenediamine, β-ketoesters, and aromatic aldehydes. atamankimya.com The catalyst plays a crucial role in promoting the reaction, which proceeds with good yields and is applicable to a wide range of substrates. atamankimya.comresearchgate.net This method stands out for its simple procedure and the use of a cost-effective catalyst. researchgate.net

Table 2: Synthesis of 1,5-Benzodiazepine Derivatives Catalyzed by this compound researchgate.net Reaction involves o-phenylenediamine, β-ketoesters, and aromatic aldehydes.

| Aldehyde | β-Ketoester | Yield (%) |

| C₆H₅CHO | Ethyl acetoacetate | 92 |

| 4-ClC₆H₄CHO | Ethyl acetoacetate | 94 |

| 4-CH₃OC₆H₄CHO | Ethyl acetoacetate | 90 |

| C₆H₅CHO | Methyl acetoacetate | 90 |

| 4-ClC₆H₄CHO | Methyl acetoacetate | 93 |

A key feature of this compound as an organocatalyst is its ability to enhance both reaction rates and selectivity. atamanchemicals.com In the synthesis of 1,5-benzodiazepines, it plays a critical role in the regioselective C-C bond formation at the γ-position of β-ketoesters. atamankimya.comresearchgate.net